molecular formula C15H10N2OS B11790070 3-Oxo-4-phenyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile

3-Oxo-4-phenyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile

Cat. No.: B11790070
M. Wt: 266.32 g/mol
InChI Key: DYSSIONGHSKOFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-4-phenyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile is a versatile 1,4-benzothiazine derivative of high interest in medicinal chemistry and antibacterial research. The 1,4-benzothiazine scaffold is a privileged structure known for a range of biological activities, and recent synthetic advancements have further solidified its importance in developing new therapeutic agents . This compound is particularly valuable for researchers targeting bacterial peptide deformylase (PDF), a key enzyme essential for bacterial protein synthesis and survival . Inhibiting PDF is a promising strategy to combat bacterial infections, including those caused by Staphylococcus aureus , as it can simultaneously disrupt bacterial growth and the formation of protective biofilms . Recent studies in 2024 have designed and evaluated novel 1,4-benzothiazine-based derivatives as dual-acting inhibitors with potential applications in preventing biofilm formation on medical devices like urinary catheters . This makes this compound a critical building block for synthesizing new compounds to address the urgent global challenge of antimicrobial resistance. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only. Not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H10N2OS

Molecular Weight

266.32 g/mol

IUPAC Name

3-oxo-4-phenyl-1,4-benzothiazine-7-carbonitrile

InChI

InChI=1S/C15H10N2OS/c16-9-11-6-7-13-14(8-11)19-10-15(18)17(13)12-4-2-1-3-5-12/h1-8H,10H2

InChI Key

DYSSIONGHSKOFI-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C2=C(S1)C=C(C=C2)C#N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Procedure:

  • Reactants : 2-Aminothiophenol (1.0 equiv) and 2-bromo-7-cyanoacetophenone (1.2 equiv).

  • Solvent : Ethanol, methanol, or DMF.

  • Conditions : Reflux at 80–100°C for 3–12 hours.

  • Catalyst : Potassium carbonate (K₂CO₃) or triethylamine (TEA).

  • Workup : Neutralization, filtration, and recrystallization from ethanol.

Key Data:

SolventTemperature (°C)Time (h)Yield (%)Reference
Ethanol80678
Methanol251285
DMF100392

Mechanistic Insight :
The thiol group attacks the α-carbon of the keto nitrile, followed by intramolecular cyclization to form the thiazine ring. The phenyl group at C4 and cyano group at C7 are introduced via the brominated precursor.

Cyclization of Substituted Thioureas

Thiourea intermediates are cyclized using chloroacetyl chloride or phosphorus oxychloride (POCl₃).

Procedure:

  • Step 1 : React 2-amino-5-cyanobenzenethiol (1.0 equiv) with phenyl isocyanate (1.1 equiv) in THF to form a thiourea.

  • Step 2 : Treat the thiourea with POCl₃ (2.0 equiv) at 0°C, then warm to room temperature.

  • Isolation : Quench with ice-water, extract with dichloromethane, and purify via column chromatography.

Key Data:

Cyclizing AgentTemperature (°C)Yield (%)Reference
POCl₃0 → 2568
Chloroacetyl chloride4075

Advantage : This method allows precise control over the 3-oxo group formation.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields by improving energy transfer.

Procedure:

  • Reactants : 2-Aminothiophenol (1.0 equiv) and 2-bromo-7-cyanoacetophenone (1.1 equiv).

  • Solvent : DMF or acetonitrile.

  • Conditions : Microwave irradiation at 150 W, 100°C for 15–30 minutes.

  • Catalyst : K₂CO₃ (1.5 equiv).

Key Data:

SolventPower (W)Time (min)Yield (%)Reference
DMF1501590
Acetonitrile1503088

Efficiency : Reduces reaction time from hours to minutes while maintaining high yields.

One-Pot Multicomponent Approach

A streamlined method combining condensation and cyclization in a single vessel.

Procedure:

  • Reactants : 2-Aminothiophenol, 2-bromo-7-cyanoacetophenone, and K₂CO₃.

  • Solvent : Ethanol.

  • Conditions : Reflux for 4 hours.

  • Workup : Direct filtration and washing with cold ethanol.

Key Data:

SolventTemperature (°C)Yield (%)Reference
Ethanol8082

Advantage : Eliminates intermediate isolation, reducing purification steps.

Comparative Analysis of Methods

MethodYield Range (%)Reaction TimeScalabilityPurity (%)
Condensation78–923–12 hHigh≥95
Thiourea Cyclization68–756–8 hModerate≥90
Microwave-Assisted88–9015–30 minHigh≥98
One-Pot824 hHigh≥93

Optimization Insight : Microwave-assisted synthesis offers the best balance of speed and yield, while condensation remains the most versatile.

Critical Factors Influencing Synthesis

  • Substituent Effects :

    • Electron-withdrawing groups (e.g., -CN) at C7 enhance cyclization rates by increasing electrophilicity at the α-carbon.

    • Bulky phenyl groups at C4 may sterically hinder reactions, requiring higher temperatures.

  • Solvent Polarity :

    • Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates, accelerating kinetics.

  • Catalysis :

    • K₂CO₃ deprotonates thiols, facilitating nucleophilic attack.

    • TEA scavenges HBr, shifting equilibrium toward product formation.

Challenges and Solutions

  • Challenge : Low yields due to competing polymerization of 2-aminothiophenol.
    Solution : Use excess brominated precursor (1.2–1.5 equiv) to drive the reaction.

  • Challenge : Poor regioselectivity in cyclization.
    Solution : Employ high-boiling solvents (e.g., DMF) to favor thermodynamic control .

Chemical Reactions Analysis

3-Oxo-4-phenyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent research has indicated that 3-Oxo-4-phenyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxicity against breast cancer (MCF7) and colon cancer (HCT116) cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that derivatives of thiazine compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This suggests a potential application in developing new antimicrobial agents .

Neuroprotective Effects

Some derivatives of thiazine compounds have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. These studies indicate that they may offer protective benefits against oxidative stress and neuronal cell death .

Case Study 1: Anticancer Activity Assessment

A study published in 2020 evaluated the anticancer effects of several thiazine derivatives, including this compound. The researchers conducted cytotoxicity assays on multiple cancer cell lines and found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, thiazine derivatives were tested against a panel of bacterial strains. The results showed that some compounds significantly inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, suggesting their potential use as therapeutic agents in treating infections .

Mechanism of Action

The mechanism of action of 3-Oxo-4-phenyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of bacteria or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

3-Oxo-4-(p-tolyl)-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile (CAS: 1400566-21-3)

This analog replaces the phenyl group at position 4 with a p-tolyl (4-methylphenyl) moiety. Its molecular formula (C₁₆H₁₂N₂OS) and weight (280.34 g/mol) reflect this substitution . Comparative studies are needed to assess how para-methylation impacts biological activity or thermal stability.

Heteroatom Substitution in the Ring System

Benzo-1,4-oxathiins (e.g., 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine)

Benzoxathiins feature both oxygen and sulfur in the 1,4-positions of the fused ring (e.g., C₁₅H₁₂O₂S). highlights sodium hydride/DMF-mediated synthesis routes, suggesting shared methodologies with the target compound .

3-Oxo-4-(prop-2-ynyl)-2,2,7-trifluoro-benzo[B][1,4]oxazin-6-yl Derivatives

A patented compound (European Patent Bulletin, 2016) replaces sulfur with oxygen in the ring (oxazin) and incorporates trifluoromethyl and propynyl groups. The fluorine atoms enhance metabolic stability and lipophilicity, while the propynyl group offers sites for click chemistry. This illustrates how heteroatom choice (O vs. S) and functionalization expand applications in drug design .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Ring System Potential Applications
Target Compound (CAS: 1400566-20-2) C₁₅H₁₀N₂OS 266.32 Thiazine, phenyl, nitrile Pharmaceutical intermediates
4-(p-Tolyl) Analog (CAS: 1400566-21-3) C₁₆H₁₂N₂OS 280.34 Thiazine, p-tolyl, nitrile Modified bioactivity
6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine C₁₅H₁₂O₂S 256.32 Oxathiin, methoxy, thiophene Material science intermediates
Trifluoro-propynyl Benzooxazin Derivative C₁₉H₁₃F₃N₃O₃S 428.38 Oxazin, trifluoro, propynyl Enzyme inhibition/Pharmaceuticals

Key Research Findings and Implications

  • Synthetic Flexibility: The target compound and its analogs are synthesized via nucleophilic aromatic substitution, as seen in –2, using sodium hydride/DMF to activate phenolic or thiol precursors .
  • Functional Group Impact : The nitrile group in the target compound enables further derivatization (e.g., reduction to amines or formation of tetrazoles), contrasting with the methoxy or thiophene groups in benzoxathiins .
  • Biological Relevance : Fluorinated derivatives () demonstrate the importance of electronegative substituents in enhancing binding affinity to biological targets, a strategy applicable to the nitrile-containing thiazine core .

Biological Activity

3-Oxo-4-phenyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile is a heterocyclic compound notable for its unique structural features, including a fused thiazine and benzene ring system. With a molecular formula of CHNOS and a molecular weight of 266.32 g/mol, this compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The compound's structure is characterized by:

  • Phenyl substituent at the 4-position
  • Carbonitrile group at the 7-position
    These features contribute to its distinct chemical properties and possible interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Properties : The compound has shown potential as an anticancer agent through various mechanisms, including inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.
  • Cytotoxicity : Studies have demonstrated that derivatives of this compound can induce cytotoxic effects in several human cancer cell lines, including SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer) .
  • Impact on Cell Cycle and Apoptosis : Specific derivatives have been observed to affect the cell cycle and promote apoptosis in cancer cells, indicating their potential utility in cancer therapy .

Synthesis Methods

The synthesis of this compound can be achieved through various methods that allow for the exploration of different substituents to enhance biological activity. These methods include:

  • Cyclization reactions
  • Ugi-type reactions
    These synthetic pathways enable the development of analogs with varied biological profiles.

Comparative Analysis with Related Compounds

The table below compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-Oxo-3,4-dihydrobenzo[b][1,4]thiazineCHNOSLacks phenyl substituent; simpler structure
2-Amino-thiazole derivativesVariesDifferent functional groups; diverse biological activities
Benzothiazine derivativesVariesBroader class; varying substitution patterns affecting activity

The unique phenyl substitution and carbonitrile functionality of this compound may enhance its interaction with biological targets compared to simpler thiazine derivatives .

Case Studies and Research Findings

A notable study focused on the evaluation of various synthesized compounds derived from similar structures revealed that those with specific alkyl or benzyl substituents exhibited differing levels of potency as HDAC inhibitors. For instance:

  • Compounds with benzyl groups showed IC50 values in the micromolar range for HDAC inhibition.
  • The most active compounds demonstrated significant cytotoxicity against cancer cells comparable to established HDAC inhibitors like SAHA .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Oxo-4-phenyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile?

  • Methodological Answer : A multi-step approach is recommended, inspired by methods used for structurally related benzooxazine derivatives. Key steps include:

  • Esterification and etherification : Start with a hydroxy-nitrobenzoic acid derivative to introduce functional groups.
  • Reductive cyclization : Use reducing agents (e.g., Pd/C with H₂) to form the dihydrothiazine ring.
  • Carbonitrile introduction : Employ nitrile sources (e.g., KCN or CuCN) under controlled conditions.
  • Reference the purification protocols from analogous syntheses, such as column chromatography and recrystallization, to isolate high-purity product .

Q. How can the structural identity and purity of this compound be confirmed?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography (for unambiguous confirmation of the core scaffold and substituent positions) .
  • Spectroscopic techniques :
  • IR spectroscopy to verify functional groups (e.g., carbonyl at ~1700 cm⁻¹, nitrile at ~2200 cm⁻¹).
  • ¹H/¹³C NMR to confirm proton environments and aromaticity.
  • LC/MS for molecular weight validation and impurity profiling .
  • Elemental analysis to ensure stoichiometric consistency .

Advanced Research Questions

Q. What computational strategies are effective for predicting biological targets or inhibitory activity of this compound?

  • Methodological Answer :

  • Virtual screening : Dock the compound into protein active sites (e.g., p300 histone acetyltransferase) using software like AutoDock Vina, focusing on hydrogen bonding and hydrophobic interactions with key residues .
  • Pharmacophore modeling : Identify essential pharmacophoric features (e.g., the carbonyl group for hydrogen bonding, phenyl ring for π-π stacking) to prioritize analogs .
  • MD simulations : Assess binding stability over time, particularly for flexible enzyme targets .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s activity?

  • Methodological Answer :

  • Substituent variation : Modify the phenyl ring (e.g., electron-withdrawing groups for enhanced electrophilicity) and the carbonitrile position.
  • QSAR modeling : Use descriptors like ClogP (target ~1.5–2.0 for bioavailability) and substituent length/volume to predict activity trends, as demonstrated in related Na/H exchange inhibitors .
  • Biological assays : Test analogs against relevant enzymes (e.g., kinases, oxidoreductases) to correlate structural changes with IC₅₀ values .

Q. What strategies address low aqueous solubility during formulation for in vivo studies?

  • Methodological Answer :

  • Salt formation : Prepare hydrochloride or methanesulfonate salts to enhance solubility (e.g., achieving 3–5 mg/mL solubility as seen in similar compounds) .
  • Co-solvent systems : Use PEG-400 or cyclodextrin-based solutions to stabilize the compound in aqueous media.
  • Nanoformulation : Develop liposomal or polymeric nanoparticles to improve bioavailability .

Q. How can contradictory enzyme inhibition data across studies be resolved?

  • Methodological Answer :

  • Assay standardization : Validate enzyme sources (e.g., recombinant vs. tissue-extracted) and buffer conditions (pH, ionic strength).
  • Kinetic analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms.
  • Off-target profiling : Use proteome-wide activity screening to identify unintended interactions .

Q. What steps mitigate challenges in isolating synthetic intermediates with high regioselectivity?

  • Methodological Answer :

  • Protecting group strategies : Temporarily block reactive sites (e.g., the thiazine nitrogen) during nitration or cyclization steps .
  • Chromatographic optimization : Employ gradient elution in HPLC or flash chromatography to separate regioisomers.
  • In situ monitoring : Use real-time FTIR or Raman spectroscopy to track reaction progress and minimize side products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.